Adenosine 5'-phosphoramidate
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Overview
Description
Adenosine 5'-phosphoramidate is the phosphoramadite analogue of AMP. It has a role as a Mycoplasma genitalium metabolite. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of an this compound(1-).
Scientific Research Applications
Enzymatic Functions and Biochemical Properties
Plant Nucleoside 5'-Phosphoramidate Hydrolase
This enzyme, involved in the catabolism of Adenosine 5'-phosphoramidate (NH₂-pA), was studied using yellow lupin seeds. It functions as a homodimer, showing substrate specificity towards adenosine 5'-phosphorothioate and other guanosine 5'-phosphoramidate derivatives (Guranowski et al., 2011).
Mitochondrial Nucleoside 5'-Phosphoramidate Hydrolase
A study on the Hint2 protein from sheep liver revealed its role in hydrolyzing NH₂-pA to 5'-AMP and ammonia. It is more specific towards compounds with a P-N bond compared to Hint1, indicating a vital role in cellular catabolism (Bretes et al., 2013).
Prebiotic Chemistry and Evolution
- Formation Under Prebiological Conditions: Adenosine 5′-phosphoramidates can form in prebiotic scenarios, as demonstrated by experiments with adenosine 5′-polyphosphates and various amines. This has implications for understanding the origins of life and nucleotide synthesis (Lohrmann, 1977).
Role in Signaling and Metabolism in Plants
- Signal Molecule in Plants: this compound, when added to Arabidopsis thaliana seedlings, activated genes related to phenylpropanoid pathways, suggesting its role as a signaling molecule in stress response and metabolism (Pietrowska-Borek et al., 2015).
Synthesis and Chemical Properties
- Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates: A study detailed the synthesis of diastereomerically pure phosphoramidate derivatives, important for pharmaceutical research in antiviral drugs. This includes the synthesis of the HCV clinical candidate PSI-7977 (Ross et al., 2011).
Enzymatic Activities in Various Organisms
Nucleoside Monophosphoramidate Hydrolase in Rat Liver
This enzyme, isolated from rat liver, hydrolyzes nucleoside 5'-monophosphoramidates, showing specificity for certain substrates and resistance to divalent cations and cyclic AMP (Masako et al., 1994).
Substrate Specificity in Rabbit Muscle
5'-AMP aminohydrolase from rabbit muscle was found to deaminate various nucleotides including this compound, suggesting diverse enzymatic activities across species (Zielke & Suelter, 1971).
Properties
CAS No. |
6154-31-0 |
---|---|
Molecular Formula |
C10H15N6O6P |
Molecular Weight |
346.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonamidic acid |
InChI |
InChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LDEMREUBLBGZBO-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)O)O)O)N |
6154-31-0 | |
Synonyms |
adenosine 5'-phosphoramidate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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